(4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine
Description
(4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine is a heterocyclic amine featuring a 1,3,4-thiadiazole core fused to a morpholine ring. Its structure combines the electron-rich thiadiazole moiety with the morpholine ring, which is known to enhance solubility and bioavailability in medicinal chemistry. The discontinuation may relate to challenges in synthesis, stability, or insufficient efficacy compared to analogs.
Properties
Molecular Formula |
C7H12N4OS |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methanamine |
InChI |
InChI=1S/C7H12N4OS/c8-3-6-4-11(1-2-12-6)7-10-9-5-13-7/h5-6H,1-4,8H2 |
InChI Key |
CBTVWDAPNGWDKM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=NN=CS2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine typically involves the reaction of morpholine derivatives with thiadiazole precursors. One common method involves the reaction of 2-chloromethyl-1,3,4-thiadiazole with morpholine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole or morpholine ring can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied for its ability to interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease processes.
Comparison with Similar Compounds
Core Structural Features
The table below summarizes key structural and functional differences between the target compound and its analogs:
Key Structural Differences
Heterocyclic Core :
- The target compound contains a 1,3,4-thiadiazole ring, similar to entries , and , but differs from oxadiazole () and thiazole () derivatives. Thiadiazoles exhibit sulfur-mediated hydrogen bonding, which may enhance biological interactions compared to nitrogen-rich oxadiazoles .
In contrast, analogs feature aromatic (e.g., 4-methylphenyl in ) or fused heterocyclic (e.g., imidazo-thiadiazole in ) substituents, which may prioritize lipophilicity for membrane penetration .
Synthesis Routes :
- The oxadiazole derivative () was synthesized via polyphosphoric acid condensation, a high-yielding method for cyclodehydration. The imidazo-thiadiazole () used a condensation reaction, while the target compound’s synthesis remains undocumented, possibly contributing to its discontinuation .
Biological Activity
(4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine, also known as its dihydrochloride form, is a compound that incorporates a thiadiazole ring, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and case studies demonstrating its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 273.18 g/mol. The compound features a morpholine ring linked to a thiadiazole moiety, which is critical for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. In particular:
- Antibacterial Properties : Studies have shown that derivatives of thiadiazole are effective against various bacterial strains. For instance, compounds with the thiadiazole ring have reported minimal inhibitory concentrations (MICs) as low as 3.125 mg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The same derivatives have also shown efficacy against fungal pathogens such as Candida albicans and Aspergillus flavus, indicating their potential as broad-spectrum antifungal agents .
Anticancer Potential
The anticancer properties of this compound have been evaluated through various in vitro studies:
- Cell Line Studies : In vitro cytotoxicity assays using MCF-7 breast cancer cell lines indicated that certain derivatives exhibited high inhibitory effects ranging from 89% to 94% at varying concentrations . This suggests that the compound may serve as a promising candidate for further development in cancer therapy.
Antioxidant Activity
The antioxidant potential of thiadiazole derivatives has been assessed using the DPPH assay. Compounds similar to this compound have demonstrated significant free radical scavenging ability, contributing to their therapeutic profile .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structure. Modifications to the thiadiazole ring and morpholine substituents can enhance or reduce biological efficacy:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 5 of the thiadiazole | Increased antibacterial activity |
| Variations in morpholine substituents | Altered cytotoxicity against cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study evaluated various thiadiazole derivatives against clinical isolates of bacteria and fungi. The results highlighted that specific substitutions on the thiadiazole ring significantly improved antimicrobial potency compared to standard antibiotics .
Case Study 2: Anticancer Activity
In a preclinical trial involving MCF-7 cells, derivatives of this compound were subjected to cytotoxicity tests. The findings revealed a dose-dependent response with notable efficacy at lower concentrations compared to traditional chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
